molecular formula C13H15N3O2 B2720085 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole CAS No. 956961-96-9

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Cat. No.: B2720085
CAS No.: 956961-96-9
M. Wt: 245.282
InChI Key: MMBQFLYRHBRCFY-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole is a synthetic organic compound with a molecular formula of C13H15N3O2 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted pyrazoles: Formed by the substitution of the methyl groups.

Scientific Research Applications

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
  • 4-(3,5-Dimethyl-1-piperidinyl)-1-(4-methylbenzyl)-1H-pyrazolo(3,4-D)pyrimidine

Uniqueness

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole is unique due to the presence of both the nitro group and the benzyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBQFLYRHBRCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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